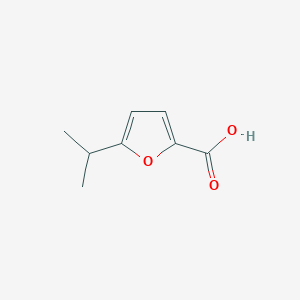

2-Furancarboxylic acid, 5-(1-methylethyl)-

Description

Overview of Furan (B31954) Heterocycle Chemistry and its Foundational Role in Organic Synthesis

Furan is a five-membered heterocyclic organic compound containing four carbon atoms and one oxygen atom. wikipedia.org This ring system is aromatic, a property conferred by the delocalization of six π-electrons (four from the carbon-carbon double bonds and one lone pair from the oxygen atom) that satisfy Hückel's rule. numberanalytics.com However, the aromaticity of furan is less pronounced than that of benzene (B151609), which influences its chemical behavior. wikipedia.org

The presence of the oxygen heteroatom makes the furan ring electron-rich compared to benzene, leading to a significantly higher reactivity towards electrophilic substitution reactions. wikipedia.org These substitutions preferentially occur at the C2 and C5 positions (alpha to the oxygen), as the carbocation intermediate formed by an attack at these positions is more stabilized by resonance.

Furan and its derivatives serve as versatile building blocks in organic synthesis. numberanalytics.com Their reactivity allows for the introduction of a wide array of functional groups. numberanalytics.com Furthermore, the furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex polycyclic structures. wikipedia.org This synthetic flexibility makes furan derivatives crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. ijsrst.com

Historical Trajectories and Milestones in the Study of Substituted Furan Derivatives

The study of furan chemistry has a rich history dating back to the late 18th century. The first furan derivative to be described was 2-furoic acid, which Carl Wilhelm Scheele isolated in 1780 through the dry distillation of mucic acid. wikipedia.orgutripoli.edu.lywikipedia.org For this reason, 2-furoic acid was historically known as pyromucic acid. wikipedia.org

Another pivotal milestone was the work of German chemist Johann Wolfgang Döbereiner, who in 1831 reported on furfural (B47365), a key furan derivative. wikipedia.orgutripoli.edu.ly The structure of furfural was later elucidated by John Stenhouse. wikipedia.org Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.orgnumberanalytics.com

These initial discoveries laid the groundwork for extensive research into a vast number of substituted furan derivatives. The development of synthetic methods like the Paal-Knorr synthesis and the Feist-Benary synthesis further enabled chemists to create a wide variety of furans with different functional groups. wikipedia.org Over the decades, the focus has shifted from simple isolation and characterization to harnessing these derivatives for specific applications, particularly in medicinal chemistry and, more recently, in the field of sustainable polymers. utripoli.edu.lywisdomlib.org

Precise Nomenclature and Unique Structural Features of 2-Furancarboxylic acid, 5-(1-methylethyl)-

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound's systematic name is 2-Furancarboxylic acid, 5-(1-methylethyl)- . ncert.nic.inepa.gov This name is derived by identifying the parent heterocycle, furan, and numbering the ring starting from the oxygen atom as position 1. The principal functional group, the carboxylic acid, is located at position 2. The substituent at position 5 is a "1-methylethyl" group, which is commonly known as an isopropyl group. Therefore, a widely used and accepted common name is 5-isopropyl-2-furoic acid . sigmaaldrich.com

The structural features of this molecule are defined by the furan ring, which is an aromatic, planar, five-membered ring. Attached to this core are two key functional groups:

A carboxylic acid group (-COOH) at the C2 position. This group is acidic and can participate in reactions such as esterification. guidechem.com

An isopropyl group (-CH(CH₃)₂) at the C5 position. This alkyl group influences the molecule's solubility and steric properties.

Table 1: Chemical Properties of 2-Furancarboxylic acid, 5-(1-methylethyl)-

This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value |

| IUPAC Name | 5-isopropyl-2-furoic acid |

| Systematic Name | 2-Furancarboxylic acid, 5-(1-methylethyl)- |

| CAS Number | 56311-38-7 sigmaaldrich.com |

| Molecular Formula | C₈H₁₀O₃ sigmaaldrich.com |

| Molecular Weight | 154.17 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | MHKJSIZIOZVZMD-UHFFFAOYSA-N sigmaaldrich.com |

Current Research Landscape and Emerging Themes for Furanic Carboxylic Acids in Chemical Sciences

The current research landscape for furanic carboxylic acids is dominated by the drive towards a sustainable bioeconomy. A major theme is the use of furan derivatives sourced from lignocellulosic biomass as replacements for petroleum-derived chemicals. mdpi.com

The most prominent example is 2,5-Furandicarboxylic acid (FDCA) , which is considered a key bio-based substitute for terephthalic acid in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.commdpi.com Extensive research focuses on optimizing the synthesis of FDCA, typically through the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), another crucial platform chemical derived from biomass. mdpi.comresearchgate.net

While FDCA holds the spotlight, research is expanding to include other furanic acids that can serve as valuable monomers and chemical intermediates. For instance, studies on 5-methyl-2-furancarboxylic acid (MFA) highlight its potential as a building block for self-healing polymers and pharmaceuticals. rsc.org Research has demonstrated efficient routes to synthesize MFA from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA). rsc.org HMFA itself, also known as Sumiki's acid, is a known metabolite produced by several fungi. nih.gov

The study of compounds like 2-Furancarboxylic acid, 5-(1-methylethyl)- fits within this emerging theme of exploring the wider chemical space of furanic acids beyond FDCA. The presence of an alkyl substituent, like the isopropyl group, can impart different properties (e.g., hydrophobicity, solubility) to resulting polymers or materials compared to derivatives like MFA or FDCA. This opens up possibilities for creating specialty bioplastics and fine chemicals with tailored functionalities. The ongoing challenge and opportunity lie in developing efficient and green catalytic processes for the synthesis of these specifically substituted furanic carboxylic acids.

Table 2: Research Highlights for Key Furanic Carboxylic Acids

This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Precursor(s) | Key Research Focus | Potential Applications |

| 2,5-Furandicarboxylic acid (FDCA) | 5-Hydroxymethylfurfural (HMF), Furfural mdpi.comresearchgate.net | Catalytic oxidation methods, polymer synthesis. mdpi.comresearchgate.net | Bio-based polyester (B1180765) (PEF) production, replacement for terephthalic acid. mdpi.com |

| 5-Hydroxymethyl-2-furancarboxylic acid (HMFA) | 5-Hydroxymethylfurfural (HMF) researchgate.net | Intermediate in FDCA synthesis, direct hydrogenolysis. rsc.org | Precursor for other furanics like MFA. rsc.org |

| 5-Methyl-2-furancarboxylic acid (MFA) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFA) rsc.org | Selective hydrogenolysis of C-OH bond. rsc.org | Building block for polymers, pharmaceuticals, plasticizers, food preservatives. rsc.org |

| 2-Furoic acid | Furfural wikipedia.orgorgsyn.org | Oxidation methods (chemical and biocatalytic). wikipedia.org | Preservative, flavoring agent, synthesis of furoate esters for drugs. wikipedia.orgguidechem.com |

| 5-Formyl-2-furoic acid (FFCA) | 5-Hydroxymethylfurfural (HMF) researchgate.net | Intermediate in the oxidation pathway from HMF to FDCA. mdpi.comresearchgate.net | Intermediate in chemical synthesis. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKJSIZIOZVZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275212 | |

| Record name | 5-(1-Methylethyl)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56311-38-7 | |

| Record name | 5-(1-Methylethyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56311-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(propan-2-yl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Furancarboxylic Acid, 5 1 Methylethyl

De Novo Synthesis Strategies for the Furan (B31954) Ring System Incorporating the Carboxylic Acid and Isopropyl Moieties

Building the heterocyclic core with the desired substituents already in place or in the form of easily convertible precursors is a powerful strategy. This approach allows for the precise placement of the isopropyl and carboxylic acid groups through the careful selection of starting materials and reaction pathways.

Cyclization Reactions and Precursor Functionalization Approaches

The most classic de novo furan synthesis is the Paal-Knorr reaction, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgnih.gov To generate 2-Furancarboxylic acid, 5-(1-methylethyl)-, this method would necessitate a precursor such as 3-formyl-6-methyl-2,5-heptanedione. In this precursor, the dicarbonyl functionality is poised for cyclization, while the side chains contain the required isopropyl group and a group that can be oxidized to a carboxylic acid.

More contemporary methods involve the reaction of α-hydroxy ketones with cyano compounds, which can proceed without metal catalysts. mdpi.com For the target molecule, this would require a starting material like 1-hydroxy-3-isopropyl-1-buten-2-one to be reacted with a cyanoacetate (B8463686) derivative, followed by hydrolysis and decarboxylation steps to yield the final product. The functionalization of the precursors is the key step, ensuring that the isopropyl and a masked carboxyl group are correctly positioned for the subsequent cyclization.

Annulation Reactions for Stereoselective Furan Ring Construction

Annulation reactions, where a new ring is formed onto an existing molecular fragment, provide an elegant route to substituted furans. A notable example is the copper(II)-mediated decarboxylative annulation of α,β-alkenyl carboxylic acids with aliphatic cyclic ketones, which yields fused furan derivatives with complete regioselectivity. While this specific example leads to fused systems, the underlying principle of radical-mediated cyclization can be adapted.

Rhodium(I)-catalyzed [4+2] annulation of furan-fused cyclobutanones with alkynes is another advanced strategy for assembling highly substituted aromatic systems. rsc.orgresearchgate.net A hypothetical adaptation for the target compound might involve the annulation of a suitably substituted cyclobutenone with an alkyne bearing a precursor to the carboxylic acid group. The stereoselectivity in these reactions is often crucial for the construction of complex cyclic systems, though it is less critical for the formation of the final aromatic furan ring itself. organic-chemistry.org

Catalytic Routes to Furan Ring Formation with Specific Substitution Patterns

Transition metal-catalyzed reactions are among the most direct and versatile methods for constructing polysubstituted furans under mild conditions. nih.gov These routes offer high regioselectivity, allowing for the precise installation of substituents like the isopropyl and carboxyl groups.

One powerful approach is the cobalt(II)-catalyzed metalloradical cyclization of α-diazocarbonyls with terminal alkynes. nih.gov This reaction proceeds with complete regioselectivity and tolerates a wide array of functional groups. To synthesize an ester of the target compound, 3-methyl-1-butyne (B31179) (containing the isopropyl moiety) could be reacted with a diazoacetate (such as ethyl diazoacetate) in the presence of a cobalt(II) porphyrin complex. nih.gov Similarly, ruthenium(II)-catalyzed intramolecular cyclization of vinyl diazoesters offers another pathway to densely functionalized furans. nih.gov Other metal-catalyzed reactions, including those using gold, palladium, or iron, facilitate the cyclization of various precursors like enynes, propargylic alcohols, or diketones to form specific furan derivatives. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for De Novo Furan Synthesis

| Catalytic System | Precursors | Key Advantages | Reference |

|---|---|---|---|

| Cobalt(II) Porphyrin | α-Diazocarbonyls + Terminal Alkynes | High regioselectivity, broad functional group tolerance. | nih.gov |

| Ruthenium(II) | Vinyl Diazoesters | Forms densely functionalized furans. | nih.gov |

| Palladium/Copper | (Z)-β-bromoenol acetates + Terminal alkynes | Mild conditions, leads to 2,5-disubstituted 3-iodofurans. | organic-chemistry.org |

| Gold (TA-Au)/Copper | Simple starting materials (one-pot) | High efficiency for di-, tri-, and tetrasubstituted furans. | organic-chemistry.org |

| Iron(III) Chloride | Propargylic alcohols + 1,3-Dicarbonyls | Inexpensive catalyst, good yields for highly substituted furans. | organic-chemistry.org |

Functionalization and Derivatization from Pre-Existing Furan Nuclei to Introduce the 5-(1-methylethyl) Group

An alternative to de novo synthesis is to begin with a readily available furan core, such as 2-furoic acid or its esters, and subsequently introduce the 5-(1-methylethyl) group. The success of this strategy hinges on achieving high regioselectivity in the functionalization step.

Regioselective Alkylation and Acylation of Furan Rings

The furan ring is electron-rich and readily undergoes electrophilic substitution. numberanalytics.com The presence of an electron-withdrawing substituent, such as a carboxylic acid or ester at the C2 position, deactivates the ring but directs incoming electrophiles to the C5 position. pharmaguideline.com This inherent regioselectivity can be exploited using Friedel-Crafts reactions.

A common method is Friedel-Crafts acylation. An ester of 2-furoic acid can be reacted with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an isobutyryl group selectively at the 5-position. The resulting ketone can then be reduced to the desired isopropyl group via methods such as the Wolff-Kishner or Clemmensen reduction. This two-step sequence provides a reliable, albeit classical, route to the target molecule.

Introduction of Isopropyl Moiety via Modern Cross-Coupling or Alkylation Reactions

Modern synthetic chemistry offers more direct and often milder methods for C-C bond formation on heterocyclic rings. Palladium-catalyzed direct C-H alkylation allows for the α-alkylation of furans using alkyl iodides. rsc.org This protocol could be applied to methyl furan-2-carboxylate, using 2-iodopropane (B156323) in the presence of a palladium catalyst like Pd(PPh₃)₄ to directly install the isopropyl group at the C5 position with high regioselectivity. rsc.org This method avoids the multi-step sequence of acylation followed by reduction.

Another powerful technique is the Suzuki-Miyaura cross-coupling reaction. rsc.org This would involve starting with a 5-halo derivative, such as isopropyl 5-bromo-2-furoate, and coupling it with an isopropylboronic acid or its pinacol (B44631) ester. This reaction is typically catalyzed by a palladium or nickel complex and offers excellent functional group compatibility and high yields. rsc.orgorgsyn.org Nickel catalysts, in particular, are effective for coupling with a wide range of electrophiles and are used to create bis(heterocyclic) frameworks. orgsyn.org

Table 2: Modern Methods for Introducing the Isopropyl Group on a Furan-2-Carboxylate Nucleus

| Method | Furan Substrate | Reagent | Catalyst System | Key Advantages | Reference |

|---|---|---|---|---|---|

| Direct C-H Alkylation | Furan-2-carboxylate | Isopropyl Iodide | Pd(PPh₃)₄ / Xantphos | Direct C-H functionalization, atom economy. | rsc.org |

| Suzuki-Miyaura Coupling | 5-Bromo-furan-2-carboxylate | Isopropylboronic Acid | NiCl₂(PCy₃)₂ or Pd catalyst | High yields, excellent functional group tolerance. | rsc.orgorgsyn.org |

Optimization of Reaction Conditions and Process Parameters for Enhanced Yield and Selectivity

The synthesis of furan-based carboxylic acids is highly sensitive to a variety of reaction conditions and process parameters. Optimizing these factors is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts, thereby enhancing selectivity. While specific research on 2-Furancarboxylic acid, 5-(1-methylethyl)- is limited, extensive studies on structurally related furan derivatives, such as 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), provide valuable insights into the key parameters that can be manipulated.

Key parameters that are typically optimized include reaction temperature, pressure, catalyst composition and concentration, and the choice of solvent. For instance, in the oxidation of 5-methyl furfural (B47365) to FDCA using a homogeneous Co/Mn/Br catalyst system, the reaction temperature was varied between 130-170 °C. researchgate.net It was found that both the reactivity of the starting material and the stability of the furan ring significantly impact the final yield. researchgate.net Under optimized conditions, a 75.8% yield of FDCA with 99.6% purity was achieved. researchgate.net

The choice of catalyst is another pivotal factor. Studies on the hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFA) to 5-methyl-2-furancarboxylic acid (MFA) have shown that palladium supported on carbon (Pd/C) is a highly efficient and stable catalyst, providing a yield of 94.5% at a relatively mild temperature of 30 °C and 3.0 MPa of H₂ in tetrahydrofuran (B95107). rsc.org Similarly, in the conversion of 2-furancarboxylic acid (FCA) to 5-hydroxyvaleric acid derivatives, monometallic platinum catalysts, particularly Pt/Al₂O₃, have demonstrated the best performance. elsevierpure.com The optimal reaction temperature for this process was found to be around 373 K, as higher temperatures led to catalyst deactivation. elsevierpure.com

The following interactive data table summarizes the impact of various reaction parameters on the synthesis of related furan carboxylic acids, offering a predictive framework for optimizing the synthesis of 2-Furancarboxylic acid, 5-(1-methylethyl)-.

| Parameter | Effect on Yield and Selectivity | Example Compound(s) | Key Findings |

| Temperature | Can increase reaction rates but may also lead to side reactions and catalyst deactivation if too high. | 2,5-Furandicarboxylic acid (FDCA), 5-Hydroxyvaleric acid derivatives | Optimal temperature for FDCA synthesis from 5-methyl furfural was 130-170°C. researchgate.net For 5-hydroxyvaleric acid derivatives, the optimum was ~373 K to avoid catalyst deactivation. elsevierpure.com |

| Pressure | Higher pressure can enhance the solubility of gaseous reactants like H₂ or O₂, leading to increased reaction rates. | 5-Methyl-2-furancarboxylic acid (MFA) | A pressure of 3.0 MPa H₂ was used for the efficient hydrogenolysis of HMFA to MFA. rsc.org |

| Catalyst | The choice of catalyst and its support is critical for achieving high selectivity and yield. | MFA, 5-Hydroxyvaleric acid derivatives, FDCA | Pd/C was highly effective for MFA synthesis. rsc.org Pt/Al₂O₃ was optimal for 5-hydroxyvaleric acid derivatives. elsevierpure.com Co/Mn/Br systems are used for FDCA production. researchgate.net |

| Solvent | The solvent can influence reactant solubility, catalyst stability, and the reaction pathway. | MFA, 5-Hydroxyvaleric acid derivatives | Tetrahydrofuran was an effective solvent for MFA synthesis. rsc.org Short-chain alcohols like methanol (B129727) were better for producing 5-hydroxyvaleric acid derivatives. elsevierpure.com |

Principles of Green Chemistry and Sustainable Synthesis in the Production of 2-Furancarboxylic Acid, 5-(1-methylethyl)-

The chemical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. The synthesis of furan derivatives, including 2-Furancarboxylic acid, 5-(1-methylethyl)-, is an area where these principles can be effectively applied to reduce environmental impact and improve process efficiency. unive.itrsc.org

A key tenet of green chemistry is the use of renewable feedstocks. Furan-based compounds are often derived from biomass, such as carbohydrates, making them attractive alternatives to petroleum-based chemicals. rsc.org For example, 2,5-furandicarboxylic acid (FDCA) can be synthesized from furfural, a platform molecule produced from non-edible renewable resources. shokubai.org This approach aligns with the goal of transitioning to a bio-based economy.

Biocatalysis represents another powerful tool in green synthesis. The use of whole-cell biocatalysts or isolated enzymes can lead to highly selective transformations under mild reaction conditions, often in aqueous media. researchgate.net For instance, recombinant Escherichia coli cells have been used for the selective oxidation of furfural to furoic acid with yields of 95–98%. researchgate.net Similarly, microorganisms like Pseudochrobactrum sp. B2L and Lysinibacillus sp. B2P have been identified as effective biocatalysts for the synthesis of 5-hydroxymethylfuroic acid (HMFCA) from 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org These biocatalytic methods avoid the use of hazardous oxidants and harsh reaction conditions often associated with traditional chemical synthesis. shokubai.org

The development of green and efficient synthesis routes also involves the use of environmentally benign solvents and catalysts. Water is an ideal green solvent, and processes that can be conducted in aqueous systems are highly desirable. shokubai.org The use of heterogeneous catalysts that can be easily separated and recycled also contributes to the sustainability of the process. rsc.org

The following interactive data table highlights key green chemistry approaches being explored for the synthesis of related furan compounds.

| Green Chemistry Principle | Application in Furan Synthesis | Example Compound(s) | Benefits |

| Use of Renewable Feedstocks | Synthesis from biomass-derived platform molecules like furfural and 5-hydroxymethylfurfural (HMF). rsc.orgshokubai.org | 2,5-Furandicarboxylic acid (FDCA), 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Reduces reliance on fossil fuels and promotes a circular economy. |

| Biocatalysis | Utilization of whole-cell microorganisms or enzymes for selective oxidation reactions. researchgate.netrsc.org | Furoic acid, HMFCA | High selectivity, mild reaction conditions (low temperature and pressure), use of water as a solvent, and avoidance of hazardous reagents. shokubai.orgresearchgate.net |

| Use of Greener Solvents | Employing water or other environmentally benign solvents. shokubai.org | Furoic acid | Reduces pollution and health hazards associated with volatile organic compounds. |

| Catalyst Recycling | Development of stable, heterogeneous catalysts that can be easily recovered and reused. rsc.orgelsevierpure.com | 5-Methyl-2-furancarboxylic acid (MFA), 5-Hydroxyvaleric acid derivatives | Improves process economics and reduces waste. |

By integrating these green chemistry principles, the synthesis of 2-Furancarboxylic acid, 5-(1-methylethyl)- can be advanced towards more sustainable and economically viable production methods.

Chemical Reactivity and Mechanistic Investigations of 2 Furancarboxylic Acid, 5 1 Methylethyl

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring of 2-Furancarboxylic Acid, 5-(1-methylethyl)-

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). pearson.compearson.com The oxygen heteroatom increases the electron density of the ring, particularly at the C2 and C5 positions (alpha positions), making them the preferred sites for electrophilic attack. researchgate.netquora.comquora.com In the case of 2-Furancarboxylic acid, 5-(1-methylethyl)-, both alpha positions are occupied. Therefore, electrophilic substitution is directed to the C3 or C4 positions (beta positions).

The regioselectivity of halogenation and nitration reactions on the furan ring of 2-Furancarboxylic acid, 5-(1-methylethyl)- is governed by the electronic effects of the existing substituents. The 5-(1-methylethyl) group is an electron-donating group (EDG) and thus an activating group, which directs incoming electrophiles to the ortho and para positions. In the context of the furan ring, this corresponds to the C4 and C3 positions, respectively. Conversely, the 2-carboxylic acid group is an electron-withdrawing group (EWG) and a deactivating group, directing incoming electrophiles to the meta position, which is the C4 position.

In nitration, a common reagent is a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orglibretexts.org For furan derivatives, milder conditions, such as nitric acid in acetic anhydride (B1165640), are often employed to prevent ring degradation. semanticscholar.org Given the opposing directing effects of the two substituents, a mixture of products is possible. However, the activating effect of the isopropyl group, combined with the inherent preference for substitution at the position adjacent to the oxygen atom, suggests that the major product would likely be the 3-substituted isomer.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Halogenation (e.g., Bromination) | Br⁺ | 3-Bromo-5-(1-methylethyl)-2-furancarboxylic acid |

It is important to note that the deactivating nature of the carboxylic acid group makes these reactions less facile than on an unsubstituted furan ring.

Acylation and sulfonation are further examples of electrophilic aromatic substitution. Friedel-Crafts acylation, for instance, involves the introduction of an acyl group (R-CO-), typically using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. libretexts.org Sulfonation involves the introduction of a sulfonic acid group (-SO₃H), usually with fuming sulfuric acid. libretexts.org

The pathways for these reactions on 2-Furancarboxylic acid, 5-(1-methylethyl)- would also be subject to the directing effects of the substituents. The formation of the 3-acyl or 3-sulfonyl derivative is the expected primary pathway. However, the strong deactivation of the ring by the carboxylic acid group can lead to the need for harsh reaction conditions, which may result in the formation of by-products through polymerization or ring-opening reactions, a common issue with reactive furan compounds.

5-(1-methylethyl) Group: As an alkyl group, it is an electron-donating group through an inductive effect. This increases the electron density of the furan ring, making it more nucleophilic and thus more reactive towards electrophiles. It is considered an activating group. uci.edu

2-Carboxylic Acid Group: This group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the ring's pi electrons into the carbonyl group. This reduces the electron density of the furan ring, making it less nucleophilic and therefore less reactive towards electrophiles. It is a deactivating group. uci.edu

The net effect is a furan ring that is deactivated towards electrophilic aromatic substitution compared to furan itself or 2-isopropylfuran (B76193). However, it remains more reactive than benzene. The steric bulk of the isopropyl group may also play a minor role in directing incoming electrophiles away from the adjacent C4 position, further favoring substitution at the C3 position.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 2-Furancarboxylic acid, 5-(1-methylethyl)- is amenable to a range of standard organic transformations.

Esterification: The conversion of 2-Furancarboxylic acid, 5-(1-methylethyl)- to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comyoutube.com The use of solid acid catalysts has been explored for the esterification of 2-furoic acid to create more environmentally friendly processes. conicet.gov.arresearchgate.net Oxidative esterification of furfural (B47365) can also lead to furoate esters. mdpi.com

Amidation: Amides can be prepared from 2-Furancarboxylic acid, 5-(1-methylethyl)- by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. The acyl chloride can then be reacted with an amine to form the corresponding amide. A patent describes the formation of furoic amides by reacting 2-furoyl chloride with various amino naphthols. google.com

Anhydride Formation: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be formed by reacting the carboxylic acid with another acyl chloride or a similar activated species.

Table 2: Common Transformations of the Carboxylic Acid Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 5-(1-methylethyl)-2-furoate |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃) | 5-(1-methylethyl)-2-furanamide |

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The product of this reduction would be [5-(1-methylethyl)furan-2-yl]methanol.

This resulting alcohol can then be subjected to oxidation reactions. The outcome of the oxidation depends on the reagent used. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would oxidize the primary alcohol to the corresponding aldehyde, 5-(1-methylethyl)-2-furaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would oxidize the alcohol back to the carboxylic acid, 2-Furancarboxylic acid, 5-(1-methylethyl)-. The oxidation of furfural to furoic acid is a well-established industrial process. acs.org

Decarboxylation Pathways and Thermal Stability

The thermal stability of 2-Furancarboxylic acid, 5-(1-methylethyl)-, also known as 5-isopropyl-2-furoic acid, is intrinsically linked to its decarboxylation pathways. Like other 2-furoic acids, it can undergo thermal decarboxylation to yield the corresponding furan. researchgate.net Studies on the parent 2-furoic acid and its derivatives show that this reaction can be a significant pathway for the formation of furan in foods during heat processing. researchgate.netnih.gov The decarboxylation process for 2-furoic acid is reported to become activated at temperatures around 140-160 °C. researchgate.net

The mechanism for thermal decarboxylation of 2-furoic acids can be complex. For instance, investigations into 2-furoic acid itself have shown that heating the O-deuterated carboxylic acid can lead to deuterium (B1214612) incorporation at various positions on the furan ring prior to the loss of carbon dioxide, suggesting that multiple exchange mechanisms may be at play before the final product is formed. acs.org While thermal decarboxylation is a known pathway, it is not always a clean reaction for producing specifically substituted furans. acs.org

In addition to thermal methods, enzymatic pathways for decarboxylation exist. Enzymes such as ferulic acid decarboxylase (FDC) and others from the UbiD family are known to catalyze the reversible decarboxylation of various aromatic carboxylic acids. researchgate.net Specifically, the HmfF enzyme has been shown to catalyze the reverse reaction, the carboxylation of 2-furoic acid to produce 2,5-furandicarboxylic acid (FDCA). acs.org This enzymatic activity suggests that a similar biocatalytic decarboxylation of 5-isopropyl-2-furancarboxylic acid is mechanistically plausible, proceeding via a 1,3-dipolar cycloaddition mechanism involving a prenylated flavin mononucleotide (prFMN) cofactor. researchgate.netacs.org

Table 1: Decarboxylation Approaches for Furoic Acids

| Method | Substrate Example | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Thermal | 2-Furoic Acid | Heat (≥140-160 °C) | Furan | researchgate.net |

| Thermal | 5-Methyl-2-furoic Acid | Heat | 2-Methylfuran | acs.org |

| Enzymatic (Carboxylation) | 2-Furoic Acid | HmfF enzyme, CO₂ | 2,5-Furandicarboxylic acid | acs.org |

Oxidation and Reduction Chemistry of the Furan Nucleus in 2-Furancarboxylic Acid, 5-(1-methylethyl)-

The furan ring in 5-isopropyl-2-furancarboxylic acid is susceptible to both oxidation and reduction, leading to a variety of valuable chemical transformations.

Oxidation: The oxidation of the furan nucleus can proceed through several pathways, depending on the oxidant and reaction conditions. Vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts is a known method to produce maleic anhydride. researchgate.net This process can involve the initial formation of a furancarboxylic acid, which then undergoes decarboxylation to furan before being oxidized. researchgate.net

Furthermore, the carboxylic acid group itself can be the result of an oxidation reaction. For example, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) proceeds through intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), demonstrating that the furan ring can withstand certain oxidative conditions while other functional groups are transformed. researchgate.netnih.govsemanticscholar.org

Reduction: The reduction of 2-furancarboxylic acid derivatives can lead to either saturation of the furan ring or its hydrogenolysis (ring-opening). Catalytic hydrogenation of furan derivatives over platinum catalysts is a well-established method for producing the corresponding tetrahydrofuran (B95107) derivatives. acs.org

More selective reductions have been developed to target specific bonds. A notable transformation is the selective hydrogenolysis of 2-furancarboxylic acid (FCA) to 5-hydroxyvaleric acid (5-HVA) and its derivatives, such as δ-valerolactone. elsevierpure.comshokubai.org This reaction is effectively catalyzed by platinum on supports like alumina (B75360) (Pt/Al₂O₃) in alcohol solvents. elsevierpure.comshokubai.org Other noble metals like ruthenium, rhodium, and palladium tend to favor the hydrogenation of the furan ring to yield tetrahydrofuran-2-carboxylic acid. shokubai.org The reaction is believed to proceed through partial hydrogenation of the furan ring followed by ring cleavage. shokubai.org Further hydrodeoxygenation over modified platinum catalysts can yield valeric acid. acs.org

Non-catalytic methods using silanes in the presence of a Brønsted acid have also been reported for the reduction of furans to 2,5-dihydrofurans (a formal Birch reduction) and fully saturated tetrahydrofurans. acs.org This method relies on the protonation of the furan ring to form an oxocarbenium ion, which is then reduced by the silane. acs.org

Table 2: Selected Reduction Pathways for 2-Furancarboxylic Acid (FCA)

| Catalyst/Reagent | Solvent | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|

| Pt/Al₂O₃ | Methanol (B129727) | Methyl 5-hydroxyvalerate | 55% | elsevierpure.com |

| Pt/Al₂O₃ | Methanol | 5-Hydroxyvaleric acid derivatives (total) | 62% | elsevierpure.com |

| Rh/Al₂O₃ or Pd/Al₂O₃ | Methanol | Tetrahydrofuran-2-carboxylic acid (and its ester) | Major product | shokubai.org |

| Et₃SiH / TFA | HFIP | Tetrahydrofuran derivative | Substrate-dependent | acs.org |

Metal-Catalyzed Coupling Reactions Involving 2-Furancarboxylic Acid, 5-(1-methylethyl)- Derivatives

The furan ring serves as a versatile scaffold for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions.

Suzuki, Sonogashira, and Heck Type Cross-Couplings

While direct coupling of the carboxylic acid itself can be challenging, derivatives of 2-furancarboxylic acid, such as esters or halides, are suitable substrates for a range of palladium-catalyzed cross-coupling reactions. The Heck and Sonogashira reactions have been successfully employed to couple furan derivatives with alkenes and alkynes, respectively, providing a powerful strategy for the synthesis of complex oligoaryls. acs.org For these reactions to proceed on the furan ring of a 2-carboxylic acid derivative, functionalization at the 3, 4, or 5-position (e.g., as a halide) would typically be required.

A unified Michael-Heck reaction approach has also been developed for the synthesis of highly substituted polyalkyl furans, demonstrating the utility of Heck-type cyclizations in constructing the furan core itself. nih.govescholarship.org These methods showcase the general reactivity of the furan scaffold in such transformations, which could be applied to appropriately functionalized derivatives of 5-isopropyl-2-furancarboxylic acid.

C-H Activation and Direct Functionalization Strategies

Direct functionalization of the furan ring through C-H activation is an increasingly important and atom-economical strategy. Palladium-catalyzed direct arylation allows for the coupling of furan derivatives with aryl halides, typically aryl bromides, at the C-H bonds of the furan ring. acs.orgnih.govresearchgate.net These reactions often occur at the C2 or C5 position due to the higher reactivity of the α-protons. However, for a substrate like 5-isopropyl-2-furancarboxylic acid, where the α-positions are substituted, arylation would be directed to the C3 or C4 positions.

The regioselectivity is influenced by the electronic nature of the substituents. The electron-donating isopropyl group at C5 and the directing, electron-withdrawing carboxylate group at C2 would both influence the reactivity of the remaining C-H bonds at the C3 and C4 positions. Research on the direct arylation of benzofurans and other furans has shown that various palladium catalysts, often in combination with specific ligands and bases, can effectively promote this transformation. acs.orgnih.govresearchgate.net This provides a viable route for the synthesis of 3- and 4-aryl derivatives of 5-isopropyl-2-furancarboxylic acid.

Ring-Opening Reactions and Rearrangements of the Furan Core

The furan core of 5-isopropyl-2-furancarboxylic acid is susceptible to cleavage under certain conditions, particularly in the presence of acid.

The conversion of 2-furancarboxylic acid to 5-hydroxyvaleric acid derivatives via catalytic hydrogenolysis is another important example of a ring-opening reaction. elsevierpure.com This transformation demonstrates that the furan ring can be opened reductively under specific catalytic conditions.

Rearrangement reactions of the furan nucleus are also known, although they often require specific functional group handles. The Achmatowicz rearrangement, for example, is a powerful method for converting furfuryl alcohols into dihydropyranones through an oxidative ring expansion. icm.edu.pl While the target compound lacks the necessary furfuryl alcohol moiety, this reaction highlights the potential for the furan ring to be transformed into other heterocyclic systems. Other rearrangements can be initiated via oxidation, leading to intermediates that cyclize in new ways. rsc.org

Synthesis and Academic Exploration of Structurally Modified Derivatives and Analogs of 2 Furancarboxylic Acid, 5 1 Methylethyl

Derivatives with Modified Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the furan (B31954) ring is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The conversion of 5-isopropyl-2-furancarboxylic acid into its corresponding esters, amides, and hydrazides is a fundamental strategy in medicinal chemistry and chemical biology. These derivatives are often synthesized to serve as chemical probes to investigate biological processes.

Esters are commonly prepared through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com For instance, the reaction of 5-isopropyl-2-furancarboxylic acid with various alcohols would yield the corresponding 5-isopropyl-2-furoate esters.

Amides are synthesized by coupling the carboxylic acid with an amine. Modern coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate this reaction under mild conditions. researchgate.net Microwave-assisted synthesis has also been shown to be an effective method for producing furan-containing amides with good to very good yields. researchgate.net

Hydrazides are formed by the reaction of the carboxylic acid or its ester with hydrazine (B178648) hydrate. These hydrazide derivatives can be further reacted to form hydrazide-hydrazones, which have been investigated for their antimicrobial activities. nih.gov For example, a series of hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid demonstrated significant antimicrobial and antifungal properties. nih.gov

These functional group transformations are crucial for developing molecules with specific properties, such as improved cell permeability or the ability to interact with biological targets.

The reduction of the carboxylic acid group to an aldehyde or a primary alcohol opens up new avenues for derivatization.

The selective reduction of a carboxylic acid to an aldehyde can be challenging but is a valuable transformation. More commonly, the corresponding primary alcohol , (5-isopropylfuran-2-yl)methanol, is synthesized by the reduction of the carboxylic acid or its ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids using oxidizing agents like potassium dichromate(VI) in acidic solution. libretexts.org The alcohol, (5-isopropylfuran-2-yl)methanol, serves as a versatile intermediate. For instance, it can be used in the synthesis of various esters or ethers, expanding the library of accessible derivatives. The oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan derivative, to 2,5-furandicarboxylic acid has been extensively studied, highlighting the reactivity of the hydroxymethyl group on the furan ring. researchgate.netumich.edu

Transformations and Functionalization of the Isopropyl (1-methylethyl) Side Chain

The isopropyl group at the 5-position of the furan ring offers another site for structural modification, influencing the steric and electronic properties of the molecule.

The benzylic position of the isopropyl group (the carbon atom attached to the furan ring) is susceptible to oxidation. Strong oxidizing agents can convert the alkyl side chain of an aromatic ring into a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom attached. libretexts.org This reaction proceeds through a complex mechanism but is specific to the benzylic position due to the resonance stabilization of potential intermediates. libretexts.org

Selective halogenation of the isopropyl side chain can also be achieved, introducing a halogen atom that can serve as a handle for further functionalization through nucleophilic substitution or cross-coupling reactions.

The isopropyl group itself is achiral. However, the introduction of a substituent at one of the methyl groups or the methine proton can create a chiral center. The synthesis of enantiomerically pure derivatives is of great interest for studying stereoselective interactions with biological targets. nih.gov Chiral synthesis can be achieved through various methods, including the use of chiral catalysts or starting from a chiral pool. nih.gov For example, nickel-catalyzed asymmetric cyclization has been used to create chiral tetrahydrofuran (B95107) rings. rsc.org The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has also been reported, demonstrating the feasibility of creating complex chiral structures based on the furan scaffold. nih.gov

Substitution on the Furan Ring at Positions other than 2 and 5

While the 2 and 5 positions of the furan ring are the most reactive towards electrophilic substitution, modifications at the 3 and 4 positions can lead to unique derivatives with altered properties. numberanalytics.com The electron-donating nature of the oxygen atom in the furan ring makes it highly susceptible to electrophilic attack. numberanalytics.com

Electrophilic substitution reactions such as nitration, bromination, and formylation typically occur at the 2- and 5-positions. numberanalytics.com However, if these positions are blocked, as in the case of 2-Furancarboxylic acid, 5-(1-methylethyl)-, substitution can be directed to the 3- or 4-positions, albeit often requiring more forcing conditions.

Recent research has shown that 3-fluoro-2,5-disubstituted furans can be synthesized and subsequently undergo fluorine-directed ortho-functionalization to access tetrasubstituted furans. researchgate.net This highlights a strategy to achieve substitution at the less reactive positions of the furan ring. Additionally, reactions involving the open-ring form of furanone derivatives can lead to substitution at the C4 position. nih.gov

Synthesis of Fused-Ring Systems and Polyheterocycles Derived from 2-Furancarboxylic Acid, 5-(1-methylethyl)-

The furan ring, a cornerstone of heterocyclic chemistry, serves as a versatile scaffold for the construction of more complex molecular architectures. The chemical reactivity of 2-Furancarboxylic acid, 5-(1-methylethyl)-, also known as 5-isopropyl-2-furoic acid, and its derivatives, offers several strategic pathways for the annulation of additional rings, leading to a diverse array of fused-ring systems and polyheterocycles. These synthetic routes often leverage the inherent chemical properties of the furan ring and the functional group transformations of the carboxylic acid moiety.

A primary strategy for constructing fused-ring systems from 2-Furancarboxylic acid, 5-(1-methylethyl)- involves the initial conversion of the carboxylic acid to more reactive intermediates, such as the acid chloride or hydrazide. These intermediates can then undergo a variety of cyclization and condensation reactions to build new heterocyclic or carbocyclic rings onto the furan core.

One of the most established methods for forming carbon-carbon bonds on aromatic and heteroaromatic rings is the Friedel-Crafts acylation. nih.gov This reaction typically involves the use of an acyl chloride in the presence of a Lewis acid catalyst to introduce an acyl group onto an aromatic substrate. nih.gov The corresponding acyl chloride, 5-isopropyl-2-furoyl chloride, can be synthesized from 2-Furancarboxylic acid, 5-(1-methylethyl)- by reaction with reagents like thionyl chloride or phosgene. google.comgoogle.com This acyl chloride can then be used in intramolecular Friedel-Crafts reactions if a suitable aromatic ring is tethered to the furan, or in intermolecular reactions with various aromatic and heteroaromatic compounds. For instance, reaction with an appropriately substituted benzene (B151609) or naphthalene (B1677914) derivative could lead to the formation of a ketone, which could subsequently undergo intramolecular cyclization to form a fused polycyclic system.

Another powerful approach involves the condensation of 5-isopropyl-2-furoic hydrazide with dicarbonyl compounds. The hydrazide can be prepared from the corresponding ester of 2-Furancarboxylic acid, 5-(1-methylethyl)-. This hydrazide can then react with 1,2-, 1,3-, or 1,4-dicarbonyl compounds to construct a variety of five- and six-membered heterocyclic rings fused to the furan. For example, condensation with a 1,2-dicarbonyl compound can lead to the formation of a fused pyridazine (B1198779) ring. conicet.gov.arresearchgate.net

Furthermore, the synthesis of furo[3,2-b]quinolines has been achieved through the reaction of 2-aminophenyl ketones with furoyl chlorides. researchgate.net By analogy, 5-isopropyl-2-furoyl chloride could react with a variety of 2-aminoaryl ketones to generate a library of novel furo[3,2-b]quinoline derivatives bearing an isopropyl group.

Intramolecular cyclization reactions of appropriately substituted furan derivatives are also a key strategy. rsc.orgnih.govrsc.org For example, if the isopropyl group at the 5-position is further functionalized to contain a nucleophilic or electrophilic center, it could participate in a cyclization reaction with a suitable group at the 4-position of the furan ring, which could be introduced via functionalization of the carboxylic acid.

The following table outlines some hypothetical fused-ring systems that could be synthesized from derivatives of 2-Furancarboxylic acid, 5-(1-methylethyl)-, based on established synthetic methodologies.

| Starting Material Derivative | Reagent | Fused Ring System Formed | Potential Product Structure |

| 5-Isopropyl-2-furoyl chloride | Substituted 2-aminoaryl ketone | Furo[3,2-b]quinoline | 2-Isopropyl-7-substituted-furo[3,2-b]quinolin-4(1H)-one |

| 5-Isopropyl-2-furoic hydrazide | 1,2-Dicarbonyl compound | Furo[2,3-d]pyridazine | 2-Isopropyl-5,6-disubstituted-furo[2,3-d]pyridazin-4(7H)-one |

| 5-Isopropyl-2-furoyl chloride | Phenol (intramolecular tether) | Dibenzofuran derivative | Isopropyl-substituted dibenzofuranone |

Advanced Spectroscopic and Structural Elucidation of 2 Furancarboxylic Acid, 5 1 Methylethyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the electronic environment and conformation of 2-Furancarboxylic acid, 5-(1-methylethyl)-.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While specific multi-dimensional NMR data for 2-Furancarboxylic acid, 5-(1-methylethyl)- is not extensively detailed in publicly available literature, the application of these techniques can be inferred from the analysis of related furan (B31954) derivatives. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Furancarboxylic acid, 5-(1-methylethyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 6.2 - 6.4 | 110 - 112 |

| H4 | 7.2 - 7.4 | 118 - 120 |

| CH (isopropyl) | 3.0 - 3.2 | 28 - 30 |

| CH₃ (isopropyl) | 1.2 - 1.4 | 22 - 24 |

| COOH | 11.0 - 13.0 | 160 - 165 |

| C2 | --- | 145 - 147 |

| C5 | --- | 160 - 162 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of materials in their solid form. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While specific ssNMR studies on 2-Furancarboxylic acid, 5-(1-methylethyl)- are not readily found, the methodology is broadly applicable. By analyzing the chemical shift anisotropies and cross-polarization magic-angle spinning (CP-MAS) spectra, one can differentiate between polymorphs. ssNMR can also provide information on intermolecular interactions, such as hydrogen bonding patterns in the crystal lattice, which are crucial for understanding the solid-state packing.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

In the IR spectrum of 2-Furancarboxylic acid, 5-(1-methylethyl)-, characteristic absorption bands are expected. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group typically appears as a strong absorption band around 1680-1710 cm⁻¹. The C-O stretching of the furan ring and the carboxylic acid would also be present in the fingerprint region (below 1500 cm⁻¹), along with the characteristic vibrations of the furan ring and the isopropyl group. For instance, a study on the synthesis of 5-substituted-2,5-dihydro-2-furoic acids, which are related structures, noted the appearance of two high absorption maxima for the ester carbonyl group near 1750 and 1730 cm⁻¹ in the IR spectrum.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the furan ring would be expected to give rise to strong Raman signals. The symmetric stretching of the isopropyl group would also be readily observable. The combination of IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Table 2: Characteristic IR Absorption Frequencies for 2-Furancarboxylic acid, 5-(1-methylethyl)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Carboxylic Acid C=O | Stretching | 1680 - 1710 |

| Furan Ring C=C | Stretching | 1550 - 1600 |

| Furan Ring C-O | Stretching | 1000 - 1300 |

| Isopropyl Group C-H | Stretching | 2850 - 3000 |

Electronic Spectroscopy: UV-Vis and Fluorescence Investigations for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The furan ring, being an aromatic system, exhibits characteristic π → π* transitions. The presence of the carboxylic acid and isopropyl groups as substituents on the furan ring will influence the position and intensity of the absorption maxima (λmax). The conjugation of the carboxylic acid group with the furan ring is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted furan.

While specific fluorescence data for 2-Furancarboxylic acid, 5-(1-methylethyl)- is scarce, furan derivatives can exhibit fluorescence depending on their substitution pattern and environment. Fluorescence spectroscopy could potentially be used to study the excited state properties of the molecule and its interactions with its surroundings.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 2-Furancarboxylic acid, 5-(1-methylethyl)-, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₈H₁₀O₃.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the structure of the molecule can be further corroborated. Common fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) or cleavage of the isopropyl group. The base peak in the mass spectrum of a related compound, a dihydrofuroic acid derivative, was observed at m/z 121, corresponding to the loss of the side chain. This type of fragmentation analysis helps in piecing together the molecular structure.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

An X-ray crystallographic study would reveal the bond lengths, bond angles, and torsion angles of the molecule with high precision. It would also elucidate the intermolecular interactions in the solid state, particularly the hydrogen bonding network formed by the carboxylic acid groups. This information is crucial for understanding the packing of the molecules in the crystal lattice and can be correlated with data from solid-state NMR and vibrational spectroscopy. Studies on similar molecules, like 5-nitro-2-furoic acid, have shown how substituents influence the crystal packing and hydrogen bonding motifs.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with polarized light. mdpi.comnumberanalytics.com Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for elucidating the three-dimensional structure of chiral molecules in solution. creative-proteomics.comntu.edu.sg CD measures the difference in absorption between left- and right-circularly polarized light (ΔA) by a chiral molecule, which only occurs in the wavelength regions of its chromophores (light-absorbing groups). ntu.edu.sg This differential absorption, known as the Cotton effect, provides critical information about the molecule's absolute configuration and predominant conformation. wikipedia.org

For an optically active derivative of 2-Furancarboxylic acid, 5-(1-methylethyl)-, the chirality would need to be introduced, for instance, by creating a chiral center in the isopropyl group (e.g., replacing a methyl with another group) or by forming a chiral derivative at the carboxylic acid function, such as an ester or amide with a chiral alcohol or amine.

The primary chromophores in such a molecule would be the furan ring and the carboxylic acid group (or its derivative). The electronic transitions associated with these groups are what would give rise to CD signals.

π → π* transitions: The conjugated π-system of the furan ring would exhibit strong π → π* transitions, typically in the far-UV region. The spatial arrangement of substituents around the chiral center would influence the electronic environment of the furan ring, leading to distinct Cotton effects.

n → π* transitions: The carbonyl group within the carboxylic acid function possesses a weaker, symmetry-forbidden n → π* transition at a longer wavelength than the π → π* transitions. acs.org Despite being weak in absorption, this transition is often prominent in CD spectra and is highly sensitive to the stereochemical environment.

The sign and magnitude of the observed Cotton effects are directly related to the molecule's stereochemistry. By comparing experimental CD spectra with theoretical spectra calculated using quantum chemical methods like Time-Dependent Density Functional Theory (TDDFT), the absolute configuration of a chiral center can be reliably determined. nih.gov This approach involves calculating the expected CD spectra for both possible enantiomers; the one that matches the experimental spectrum reveals the true absolute configuration of the sample. nih.gov

Furthermore, the conformation of the molecule, particularly the rotation around the single bond connecting the chiral center to the furan ring and the orientation of the carboxylic acid group, would significantly impact the CD spectrum. acs.org The observed spectrum is a population-weighted average of the spectra of all contributing conformers in equilibrium. Therefore, CD spectroscopy, often in conjunction with NMR and computational modeling, can provide detailed insights into the conformational preferences of these molecules in solution. acs.orgsemanticscholar.org

While specific experimental data for derivatives of 2-Furancarboxylic acid, 5-(1-methylethyl)- is scarce, the principles are well-established. A hypothetical analysis of an enantiomerically pure chiral derivative would yield data similar to that shown in the illustrative table below.

Illustrative Data Table: Hypothetical CD Spectral Data for a Chiral Derivative

The following table is a hypothetical representation of the type of data that would be obtained from a CD spectroscopic analysis of an enantiomerically pure derivative of 2-Furancarboxylic acid, 5-(1-methylethyl)-. The signs and wavelengths are for illustrative purposes only.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition (Hypothetical) |

| 285 | +5,200 | n → π* (Carboxylic Acid) |

| 240 | -15,800 | π → π* (Furan Ring) |

| 210 | +22,000 | π → π* (Furan Ring) |

This illustrative table demonstrates how positive and negative Cotton effects at specific wavelengths correspond to the electronic transitions within the molecule's chromophores. The sign of these effects would be inverted for the opposite enantiomer, providing a clear method for stereochemical assignment.

Theoretical and Computational Chemistry Studies of 2 Furancarboxylic Acid, 5 1 Methylethyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for calculating the ground-state properties of molecules. For 2-Furancarboxylic acid, 5-(1-methylethyl)-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be employed to optimize the molecular geometry and compute key electronic properties. chimicatechnoacta.ru

These properties, often called reactivity descriptors, help predict how the molecule will interact with other chemical species. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more polarizable and reactive. chimicatechnoacta.ru

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical attack. semanticscholar.org For 2-Furancarboxylic acid, 5-(1-methylethyl)-, the oxygen atoms of the carboxylic group would be expected to be the most electron-rich sites.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for Furan (B31954) Derivatives Note: This table is illustrative, based on typical values for similar heterocyclic compounds as reported in the literature, and does not represent experimentally verified data for 2-Furancarboxylic acid, 5-(1-methylethyl)-.

| Descriptor | Symbol | Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -1.8 eV | Electron-accepting ability |

| Energy Gap | ΔE | 4.7 eV | Chemical reactivity and stability |

| Electronegativity | χ | 4.15 | Tendency to attract electrons |

| Chemical Hardness | η | 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 3.66 | Propensity to accept electrons |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, albeit at a greater computational expense.

For 2-Furancarboxylic acid, 5-(1-methylethyl)-, high-level ab initio calculations would be invaluable for:

Conformational Analysis: Precisely determining the relative energies of different conformers. For this molecule, rotation around the C-C bond connecting the furan ring and the carboxylic acid group, as well as rotations within the isopropyl group, would lead to various conformers. Studies on the parent 2-furancarboxylic acid have shown that conformers where the carboxylic proton is oriented cis or trans relative to the furan ring oxygen are very close in energy. researchgate.net

Thermochemical Data: Calculating highly accurate heats of formation and reaction energies.

Spectroscopic Constants: Predicting rotational constants and vibrational frequencies with high precision, which is crucial for interpreting microwave and infrared spectra. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model a system containing many molecules (the solute and the surrounding solvent) and use classical mechanics to simulate their interactions and movements.

An MD simulation of 2-Furancarboxylic acid, 5-(1-methylethyl)- in a solvent like water or an organic solvent would reveal:

Conformational Preferences in Solution: How the presence of solvent molecules influences the equilibrium between different conformers.

Solvation Structure: How solvent molecules arrange themselves around the solute. This can be analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. nih.gov For instance, an RDF for the water oxygen atoms around the carboxylic acid group would show a high probability at short distances, indicating strong hydrogen bonding.

Dynamic Behavior: The simulation would track the molecule's rotational and translational diffusion, as well as the dynamics of its internal conformational changes.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. rsc.org

For 2-Furancarboxylic acid, 5-(1-methylethyl)-, this approach could be used to study various reactions, such as its synthesis, esterification, or degradation. For example, in a study of the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, DFT calculations were used to map out potential energy surfaces for different reaction channels, including H-abstraction and OH-addition. acs.org A similar methodology could be applied to understand the oxidation or other radical-mediated reactions of 5-isopropyl-2-furoic acid. The calculations would identify the most likely reaction pathways by comparing the energy barriers of competing transition states. rsc.orgacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

One of the most practical applications of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for validation.

Vibrational Spectroscopy (IR and Raman): DFT and ab initio methods can calculate the vibrational frequencies and intensities of a molecule. researchgate.netesisresearch.org These calculated spectra can aid in the assignment of experimental IR and Raman bands to specific molecular motions (e.g., C=O stretch, furan ring breathing). A common practice is to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for approximations in the theory and the neglect of anharmonicity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict NMR chemical shifts (¹H and ¹³C) with good accuracy. This is highly useful for structure elucidation, especially for complex molecules where spectral interpretation is challenging. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Furan Carboxylic Acid Moiety Note: This table is a representative example based on published data for similar molecules and is intended for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3520 | 3525 | Carboxylic Acid O-H |

| C=O Stretch | 1715 | 1720 | Carboxylic Acid C=O |

| Furan Ring Stretch | 1580 | 1585 | C=C Asymmetric Stretch |

| Furan Ring Breathing | 1470 | 1475 | Symmetric Ring Deformation |

| C-O-C Stretch | 1150 | 1155 | Furan Ether Stretch |

Design of Novel Catalytic Systems and Materials Incorporating 2-Furancarboxylic Acid, 5-(1-methylethyl)- Motifs

Computational modeling plays a crucial role in the rational design of catalysts. Furan derivatives are key platform molecules derived from biomass, and their conversion into value-added chemicals is a major area of research. mdpi.com For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a monomer for bio-based polymers, is heavily studied. rsc.org

Computational studies can aid in this field by:

Modeling Catalyst-Substrate Interactions: DFT calculations can be used to model the adsorption of 2-Furancarboxylic acid, 5-(1-methylethyl)- onto the surface of a heterogeneous catalyst (e.g., palladium, platinum, or nickel supported on carbon). mdpi.com These models can reveal the preferred binding geometry and the electronic interactions that facilitate a reaction.

Screening Potential Catalysts: By calculating reaction energy barriers for a given transformation with different catalysts, computational chemistry can help identify the most promising candidates for experimental testing, saving time and resources.

Understanding Reaction Mechanisms on Surfaces: Modeling the step-by-step mechanism of a reaction on a catalytic surface provides insights into the rate-determining steps and can suggest ways to modify the catalyst to improve its activity and selectivity.

The 5-isopropyl-2-furoic acid motif could be a target for synthesis from simpler furans or serve as a ligand or building block in the creation of new materials like metal-organic frameworks (MOFs), where its structure and functionality could be exploited for specific catalytic or adsorption applications.

Applications of 2 Furancarboxylic Acid, 5 1 Methylethyl and Its Derivatives in Materials Science and Industrial Chemical Synthesis

Role as Monomers and Building Blocks in Polymer Chemistry

The distinct molecular architecture of 5-isopropyl-2-furoic acid makes it a valuable monomer for creating novel polymers. The furan (B31954) core provides rigidity and can enhance the thermal properties of the resulting polymer chains, while the carboxylic acid functionality allows for its incorporation into various polymer structures through established polymerization techniques.

Synthesis of Furan-Based Polyesters, Polyamides, and Polycarbonates

Researchers have successfully utilized furan-based dicarboxylic acids, structural relatives of 5-isopropyl-2-furoic acid, to produce polyesters and polyamides through melt polycondensation. researchgate.netrsc.org For example, furanic polyesters have been synthesized by reacting a furan-based diacid with various diols like 1,2-ethanediol (B42446) and 1,4-propanediol. researchgate.net These reactions, often carried out at high temperatures and under vacuum, yield polymers with unique properties. Similarly, the synthesis of semi-aromatic polyamides has been achieved by reacting bio-based 2,5-furandicarboxylic acid (FDCA) with diamines, demonstrating the potential for creating high-performance engineering plastics. rsc.orgstanford.edu While direct polymerization of 5-isopropyl-2-furoic acid itself is less documented in high-impact studies, its structural similarity to FDCA suggests its potential as a modifier or co-monomer to tailor polymer properties. The development of furan-based polycarbonates is also an area of interest, aiming for materials with desirable thermal and optical characteristics.

Development of Bio-based and Sustainable Polymeric Materials

A significant advantage of using 5-isopropyl-2-furoic acid and related furanic monomers is their origin from renewable resources. researchgate.netnih.gov These compounds can be derived from lignocellulosic biomass, offering a sustainable alternative to petroleum-based monomers like terephthalic acid. mdpi.comrsc.orgnih.gov The push towards a circular economy has intensified research into bio-based polymers. nih.gov Furan-based polyesters, such as poly(ethylene furanoate) (PEF), are considered promising bio-based alternatives to PET. mdpi.compatsnap.com The incorporation of monomers like 5-isopropyl-2-furoic acid could lead to new sustainable polymers with tailored properties for applications in packaging, textiles, and other industries. rsc.orgnih.gov

Utilization in Catalysis as Ligands or Organocatalysts